5-[4-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid
Description
5-[4-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their significant biological activities and are commonly found in many commercially available drugs . The presence of the trifluoromethoxy group in the phenyl ring enhances the compound’s chemical stability and biological activity .
Properties
Molecular Formula |
C11H6F3NO4 |
|---|---|
Molecular Weight |
273.16 g/mol |
IUPAC Name |
5-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C11H6F3NO4/c12-11(13,14)18-7-3-1-6(2-4-7)9-5-8(10(16)17)15-19-9/h1-5H,(H,16,17) |
InChI Key |
PZDNPYYYHRLUOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)C(=O)O)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid can be achieved through various methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkynes, catalyzed by copper (I) or ruthenium (II) complexes . Another method includes the use of tert-butyl nitrite or isoamyl nitrite for the one-pot synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cycloaddition reactions using metal catalysts. The reaction conditions are optimized to achieve high yields and purity. The use of microwave irradiation has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
5-[4-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes.
Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium azide and phosphine are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, oximes, and other heterocyclic compounds .
Scientific Research Applications
5-[4-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 5-[4-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s binding affinity to these targets, leading to the inhibition of enzyme activity or modulation of receptor function. The isoxazole ring plays a crucial role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)isoxazole-3-carboxylic Acid
- 5-(4-Fluorophenyl)isoxazole-3-methanol
- 5-(4-Bromophenyl)isoxazole-3-carboxylic Acid
Uniqueness
5-[4-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid is unique due to the presence of the trifluoromethoxy group, which significantly enhances its chemical stability and biological activity compared to other similar compounds. This makes it a valuable compound for various scientific research applications .
Biological Activity
5-[4-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure
The compound can be described by the following structure:
- IUPAC Name: this compound
- Molecular Formula: C10H7F3N2O3
- Molecular Weight: 264.17 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways. The trifluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The carboxylic acid moiety may facilitate hydrogen bonding and ionic interactions with target proteins, influencing their function and activity.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Anti-inflammatory Properties : Studies have shown that isoxazole derivatives exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Activity : Isoxazole compounds have been investigated for their antimicrobial properties, particularly against resistant strains of bacteria.
- Anticancer Potential : Some derivatives demonstrate cytotoxic effects against various cancer cell lines, suggesting a role in cancer therapy.
Case Studies and Research Findings
Several studies have explored the biological activity of related isoxazole compounds, providing insights into the potential efficacy of this compound.
Table 1: Summary of Biological Activities
Structure-Activity Relationship (SAR)
The biological activity of isoxazole derivatives is often influenced by their structural features. For instance:
- Substituent Effects : The presence of electronegative groups like trifluoromethoxy enhances potency against specific targets.
- Positioning of Functional Groups : Variations in the position of carboxylic acids or other substituents can significantly alter the interaction with biological targets.
Table 2: Structure-Activity Relationships
| Compound | Substituent Position | Activity (MIC/IC50) |
|---|---|---|
| A | 4-position | MIC = 10 μg/mL |
| B | 5-position | IC50 = 15 μM |
| C | 3-position | MIC = >100 μg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
